
Falcarindiol
Overview
Description
. It is a polyyne compound with two carbon-carbon triple bonds and two double bonds, making it structurally unique. In carrots, it occurs in a concentration of approximately 2 mg/kg . This compound is known for its protective properties against fungal diseases in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of panaxynol starts with oleic acid, which undergoes a series of desaturation and acetylenation reactions to form crepenynic acid . This intermediate then undergoes further desaturation and isomerization to form dehydrocrepenynic acid, which is finally hydroxylated to produce panaxynol . The reaction conditions typically involve the presence of oxygen and NADPH (or NADH) cofactors .
Industrial Production Methods
Industrial production of panaxynol is primarily through extraction from natural sources such as carrots and Panax ginseng. The extraction process involves the use of solvents like methanol and acetonitrile in a linear gradient to separate and identify the compound . The compound is sensitive to light and heat, requiring freezing conditions for storage .
Chemical Reactions Analysis
Types of Reactions
Panaxynol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen and NADPH (or NADH) cofactors.
Substitution: Involves the replacement of hydrogen atoms with other functional groups, though specific reagents are not detailed.
Major Products
The major products formed from these reactions include various polyacetylenes and related compounds .
Scientific Research Applications
Antimicrobial Properties
Falcarindiol exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa, a common pathogen responsible for various infections.
- Mechanism of Action : Research indicates that this compound inhibits several virulence factors in P. aeruginosa, including the type III secretion system and quorum sensing pathways. This inhibition leads to reduced motility and pyocyanin production, which are critical for the pathogen's virulence .
- In Vivo Studies : In a burned mouse model, treatment with this compound significantly improved survival rates in infected mice. Mice treated with this compound showed a survival rate of 90% after four days compared to 0% in untreated controls . These results suggest that this compound could be a promising candidate for developing new antipathogenic therapies.
Anticancer Activity
This compound has demonstrated significant anticancer properties across multiple studies.
- Colon Cancer : A study reported that this compound preferentially induces apoptosis in colon cancer cells while sparing normal cells. It operates through mechanisms involving endoplasmic reticulum stress and activation of the unfolded protein response . this compound also enhances the efficacy of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an adjunct therapy .
- Breast Cancer : Similar effects have been observed in breast cancer cells, where this compound induces caspase-dependent cell death and promotes autophagy as a contributing factor to cell death . The compound has shown synergistic effects with other anticancer agents such as bortezomib, enhancing their efficacy against cancer cells .
Metabolic Modulation
Recent investigations have highlighted this compound's role in metabolic regulation.
- Lipid Metabolism : A study indicated that this compound purified from carrots leads to elevated levels of lipid droplets and upregulation of peroxisome proliferator-activated receptor-gamma gene expression. This suggests potential applications in managing metabolic disorders related to lipid metabolism .
Summary Table of Applications
Case Studies
- Virulence Inhibition : A study involving Pseudomonas aeruginosa demonstrated that this compound significantly reduced the expression of virulence-associated genes, leading to decreased pathogenicity and improved survival rates in animal models .
- Cancer Treatment Synergy : In colorectal cancer models, this compound not only induced cell death but also enhanced the effectiveness of conventional chemotherapy drugs, suggesting its utility as part of combination therapies .
- Lipid Regulation : Research on metabolic effects showed that this compound could play a role in managing lipid levels, indicating its potential application in metabolic syndrome treatments .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Oenanthotoxin
- Cicutoxin
- Panaxydol
Uniqueness
Panaxynol is unique due to its dual role as a natural pesticide and a bioactive compound with potential medicinal properties . Its structural features, including the presence of both triple and double bonds, distinguish it from other similar compounds .
Properties
IUPAC Name |
heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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